molecular formula C15H17N3O4S2 B11632185 1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine

1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B11632185
M. Wt: 367.4 g/mol
InChI Key: NGQAIKFRTLKGBS-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The piperazine core is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Attachment of the Thiophen-3-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with a thiophen-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-(2-Aminobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine depends on its specific application:

    Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity through binding interactions.

    Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons through its conjugated system, facilitating charge transport.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrobenzenesulfonyl)piperazine: Lacks the thiophen-3-ylmethyl group, resulting in different electronic properties.

    4-[(Thiophen-3-yl)methyl]piperazine:

Uniqueness

1-(2-Nitrobenzenesulfonyl)-4-[(thiophen-3-yl)methyl]piperazine is unique due to the combination of the nitrobenzenesulfonyl and thiophen-3-ylmethyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H17N3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine

InChI

InChI=1S/C15H17N3O4S2/c19-18(20)14-3-1-2-4-15(14)24(21,22)17-8-6-16(7-9-17)11-13-5-10-23-12-13/h1-5,10,12H,6-9,11H2

InChI Key

NGQAIKFRTLKGBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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